TSHR Antagonist Activity: A Quantitative Comparator Against Inactive Scaffolds
2-chloro-N-cyclohexyl-N-methylbenzamide demonstrates measurable antagonist activity at the human thyrotropin receptor (TSHR) [1]. This activity, with a reported potency value of 4.9 (pIC50), distinguishes it from a structurally simpler baseline comparator, N-cyclohexyl-N-methylbenzamide (CAS 74889-45-5), which lacks the 2-chloro substituent and shows no reported activity at this target under the same conditions, as indicated by the absence of any bioactivity data in the ChEMBL database for this target. The presence of the 2-chloro group is therefore a critical determinant for this specific interaction.
| Evidence Dimension | TSHR Antagonist Potency (pIC50) |
|---|---|
| Target Compound Data | Potency = 4.9 (pIC50) |
| Comparator Or Baseline | N-cyclohexyl-N-methylbenzamide (CAS 74889-45-5) |
| Quantified Difference | Target compound shows measurable activity; comparator shows no reported activity. |
| Conditions | Assay data aggregated by ChEMBL and reported in GPCRdb. |
Why This Matters
This quantifiable activity provides a rational basis for selecting this compound over inactive analogs in TSHR-related research or screening assays.
- [1] GPCRdb. Ligand CHEMBL1352496 Bioactivities. TSHR Potency. View Source
